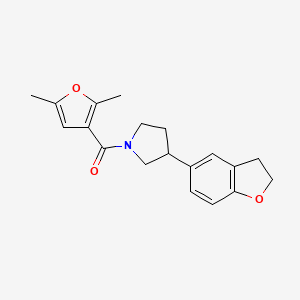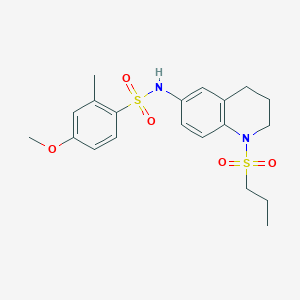
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine, also known as DBFP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DBFP is a heterocyclic compound that contains a pyrrolidine ring, a benzofuran ring, and a furan ring.
作用機序
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine is based on its ability to interact with biological molecules such as enzymes and receptors. This compound contains functional groups such as carbonyl and nitrogen that can form hydrogen bonds and electrostatic interactions with biological molecules. In the case of acetylcholinesterase, this compound binds to the enzyme's active site and inhibits its activity by preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the case of Alzheimer's disease, this compound has been found to improve memory and cognitive function in animal models. This compound has also been shown to reduce the levels of amyloid beta, a protein that is associated with the formation of plaques in the brain of Alzheimer's patients.
In the case of Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress, which can lead to the death of these neurons. This compound has also been shown to improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine has several advantages for lab experiments such as its easy synthesis, high purity, and stability. This compound can be synthesized in large quantities and can be stored for extended periods without significant degradation. However, this compound has some limitations such as its low solubility in water, which can limit its application in some biological assays. This compound also has a relatively short half-life, which can limit its efficacy in some experiments.
将来の方向性
There are several future directions for the research on 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine. One possible direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the modification of the chemical structure of this compound to improve its solubility and efficacy in biological assays. In medicine, future research could focus on the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. In agriculture, future research could focus on the development of this compound-based biopesticides with improved efficacy and safety. In material science, future research could focus on the synthesis of novel materials using this compound as a precursor.
合成法
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine can be synthesized through a multi-step process that involves the reaction of 2,3-dihydrobenzofuran, 2,5-dimethylfuran-3-carboxylic acid, and pyrrolidine. The reaction is catalyzed by a Lewis acid such as titanium tetrachloride, which promotes the formation of the desired product. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction temperature, reaction time, and molar ratio of the reactants.
科学的研究の応用
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine has been studied extensively for its potential applications in various fields. In medicine, this compound has shown promising results as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the progression of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
In agriculture, this compound has been studied as a potential biopesticide due to its insecticidal properties. This compound has been found to be effective against various insect pests such as aphids, whiteflies, and spider mites. This compound works by inhibiting the activity of acetylcholinesterase in insects, which leads to paralysis and death.
In material science, this compound has been studied as a potential precursor for the synthesis of novel materials such as polymers and nanoparticles. This compound contains functional groups that can be used for the modification of its chemical structure, which can lead to the synthesis of materials with unique properties.
特性
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-12-9-17(13(2)23-12)19(21)20-7-5-16(11-20)14-3-4-18-15(10-14)6-8-22-18/h3-4,9-10,16H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYBMRCYTOUXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B2901611.png)

![Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2901615.png)
![methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2901617.png)

![N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2901619.png)

![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)thiophene-2-carboxylic acid](/img/structure/B2901625.png)
![3-(4-(methylsulfonyl)phenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2901626.png)
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2901627.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2901629.png)
![5,7-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2901631.png)
